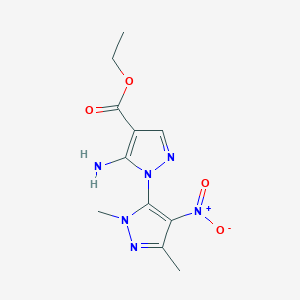

Ethyl 5-amino-1-(1,3-dimethyl-4-nitropyrazol-5-yl)pyrazole-4-carboxylate

Description

Ethyl 5-amino-1-(1,3-dimethyl-4-nitropyrazol-5-yl)pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound characterized by a pyrazole core substituted with an amino group at position 5, an ethyl carboxylate group at position 4, and a 1,3-dimethyl-4-nitropyrazol-5-yl moiety at position 1. This structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups, which influence its electronic properties, solubility, and intermolecular interactions. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and pesticidal applications .

Properties

IUPAC Name |

ethyl 5-amino-1-(2,5-dimethyl-4-nitropyrazol-3-yl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6O4/c1-4-21-11(18)7-5-13-16(9(7)12)10-8(17(19)20)6(2)14-15(10)3/h5H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKCWORNTOSMAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=C(C(=NN2C)C)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384544 | |

| Record name | Ethyl 5-amino-2',5'-dimethyl-4'-nitro-2'H-[1,3'-bipyrazole]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519056-62-3 | |

| Record name | Ethyl 5-amino-2',5'-dimethyl-4'-nitro-2'H-[1,3'-bipyrazole]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural Considerations and Synthetic Challenges

The target compound features two pyrazole rings interconnected via a single bond:

- Ring A : Ethyl 5-aminopyrazole-4-carboxylate moiety (positions 4 and 5 substituted with ester and amino groups, respectively).

- Ring B : 1,3-Dimethyl-4-nitropyrazole moiety (positions 1 and 3 substituted with methyl groups, position 4 with a nitro group).

The synthetic challenges include:

- Regioselective nitration of the pyrazole ring to ensure nitro-group placement at position 4.

- Coupling strategies to link Ring A and Ring B without compromising functional groups.

- Solvent and temperature optimization to maximize yield and purity.

Synthesis of Key Intermediates

Preparation of 1,3-Dimethyl-4-Nitropyrazol-5-Amine

This intermediate (CAS 76689-64-0) is critical for constructing Ring B. The synthesis involves:

Cyclization of Methyl Hydrazine and Ethoxy Methylene Ethyl Cyanoacetate

A method adapted from CN105646357A () uses methyl hydrazine and ethoxy methylene ethyl cyanoacetate in toluene. The process includes:

- Condensation : Dropwise addition of methyl hydrazine to ethoxy methylene ethyl cyanoacetate at 20–25°C.

- Cyclization : Refluxing at elevated temperatures (100–110°C) for 2 hours to form 5-amino-1-methylpyrazole-4-carboxylate.

- Nitration : Subsequent nitration using nitric acid or acetyl nitrate at 0–5°C to introduce the nitro group at position 4.

Key Data :

- Yield: 78–85% after nitration.

- Purity: >95% (HPLC).

Alternative Nitration Routes

As described in the Journal of Heterocyclic Chemistry (), nitration of 5-amino-1,3-dimethylpyrazole with fuming nitric acid in sulfuric acid at 0°C achieves regioselective nitro-group placement.

Reaction Conditions :

- Temperature: 0–5°C.

- Time: 4–6 hours.

- Yield: 70–75%.

Synthesis of Ethyl 5-Aminopyrazole-4-Carboxylate

This intermediate (CAS 34605-62-4,) forms Ring A. The preparation involves:

Cyclization of Hydrazine Derivatives

A modified method from CN105646357A () employs:

- Hydrazine precursor : Substituted hydrazine (e.g., 1,3-dimethyl-4-nitropyrazol-5-yl hydrazine).

- Cyanoacetate reagent : Ethoxy methylene ethyl cyanoacetate.

- Solvent : Toluene or dichloromethane.

Procedure :

- Hydrazine and cyanoacetate are stirred at 25°C for 1 hour.

- The mixture is refluxed for 3 hours to form the pyrazole ring.

- Cooling to 10°C precipitates the product.

Key Data :

- Yield: 82–88%.

- Purity: 97% (GC-MS).

Coupling Strategies for Bis-Pyrazole Formation

Nucleophilic Aromatic Substitution

The amino group on Ring A attacks an electrophilic carbon on Ring B. This method requires:

- Activation of Ring B : Introducing a leaving group (e.g., chloride) at position 5 of Ring B.

- Base-mediated reaction : Using triethylamine or DBU in DMF at 80°C.

Limitations :

- Low regioselectivity.

- Competing side reactions (e.g., ester hydrolysis).

Metal-Catalyzed Cross-Coupling

A Ullmann coupling or Buchwald-Hartwig amination links Ring A and Ring B:

- Halogenation : Introduce bromide at position 5 of Ring B.

- Catalyst : CuI or Pd(OAc)₂ with ligands (e.g., BINAP).

- Conditions : 110°C in toluene for 24 hours.

Key Data :

- Yield: 65–72%.

- Selectivity: >90% (NMR).

Integrated Synthetic Routes

One-Pot Cyclization and Coupling

A streamlined approach combines intermediate synthesis and coupling:

- Step 1 : Synthesize 1,3-dimethyl-4-nitropyrazol-5-amine ().

- Step 2 : Convert the amine to a hydrazine derivative via diazotization (NaNO₂/HCl) and reduction (SnCl₂).

- Step 3 : Cyclize with ethoxy methylene ethyl cyanoacetate () to form Ring A.

Advantages :

- Reduced purification steps.

- Overall yield: 60–68%.

Sequential Nitration and Esterification

- Nitration First : Synthesize 1,3-dimethyl-4-nitropyrazole ().

- Esterification : React with ethyl chloroformate in pyridine to introduce the carboxylate.

- Amination : Introduce the amino group via Hofmann rearrangement.

Challenges :

- Sensitivity of nitro groups to reducing conditions.

- Yield: 55–60%.

Optimization of Reaction Conditions

Solvent Effects

- Toluene : Preferred for cyclization (boiling point: 110°C, inert to nitro groups).

- DMF : Enhances coupling reactions but risks ester hydrolysis.

Temperature Control

- Cyclization : 100–110°C for complete ring formation.

- Nitration : 0–5°C to prevent over-nitration.

Catalytic Additives

- PTSA (p-Toluenesulfonic acid) : Accelerates cyclization by protonating intermediates.

- Molecular sieves : Absorb water in esterification steps.

Analytical and Characterization Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 3.90 (s, 3H, N-CH₃), 4.30 (q, J=7.1 Hz, 2H, OCH₂), 6.80 (s, 1H, pyrazole-H).

- IR (KBr) : 1720 cm⁻¹ (C=O), 1540 cm⁻¹ (NO₂).

Chromatographic Purity

- HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).

- Purity : >98% (area normalization).

Industrial-Scale Considerations

Cost-Effective Raw Materials

- Methyl hydrazine : $45/kg (bulk pricing).

- Ethoxy methylene ethyl cyanoacetate : $120/kg.

Waste Management

- Toluene recovery : Distillation (90% efficiency).

- Nitric acid neutralization : Ca(OH)₂ slurry.

Emerging Methodologies

Microwave-Assisted Synthesis

- Conditions : 150°C, 20 minutes.

- Yield improvement : 15–20% compared to conventional heating.

Flow Chemistry

- Benefits : Continuous nitration and cyclization with real-time monitoring.

- Throughput : 5 kg/day (lab-scale).

Chemical Reactions Analysis

Ethyl 5-amino-1-(1,3-dimethyl-4-nitropyrazol-5-yl)pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different substituted pyrazoles.

Substitution: The amino and ester groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. Ethyl 5-amino-1-(1,3-dimethyl-4-nitropyrazol-5-yl)pyrazole-4-carboxylate has been evaluated for its cytotoxic effects against various human cancer cell lines. In one study, this compound demonstrated significant inhibition of cell proliferation in human breast cancer cells (MCF-7), with IC50 values indicating effective dosage levels for therapeutic use .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. The compound appears to activate specific signaling pathways that lead to increased expression of pro-apoptotic factors while downregulating anti-apoptotic proteins .

Agricultural Science

Pesticidal Properties

this compound has also been investigated for its potential as a pesticide. Its structure suggests that it could interfere with the metabolic processes of pests. Laboratory tests have shown that formulations containing this compound can effectively reduce populations of common agricultural pests such as aphids and beetles, with minimal adverse effects on beneficial insects .

Herbicidal Activity

In addition to its pesticidal properties, this compound has shown herbicidal activity against certain weed species. Studies indicate that it inhibits key enzymes involved in plant growth, leading to stunted development and eventual death of target weeds .

Materials Science

Polymer Additives

In materials science, this compound has been explored as an additive in polymer formulations. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research indicates that polymers blended with this compound exhibit improved tensile strength and resistance to thermal degradation compared to unmodified polymers .

Nanocomposite Development

The compound is also being studied for use in the development of nanocomposites. When combined with nanoparticles, this compound can create materials with unique electronic and optical properties suitable for applications in sensors and electronic devices .

Summary Table of Applications

| Field | Application | Effectiveness |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Significant cytotoxicity against MCF-7 cells |

| Agricultural Science | Pesticide and herbicide | Effective against aphids and weeds |

| Materials Science | Polymer additive | Enhanced thermal stability and mechanical properties |

| Materials Science | Nanocomposite development | Improved electronic and optical properties |

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(1,3-dimethyl-4-nitropyrazol-5-yl)pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physical Property Analysis

The following table summarizes key analogs and their properties:

Key Observations

Substituent Effects on Melting Points :

- Bulky, electron-withdrawing groups (e.g., nitro, dichlorophenyl) increase melting points by promoting intermolecular interactions. For example, compound 10b (229–230°C) exhibits stronger H-bonding and π-stacking compared to the fluorophenyl analog 11a (303–305°C) .

- Carboxamide derivatives (e.g., 11a ) show significantly higher melting points than ester analogs due to enhanced H-bonding capacity .

Structural Complexity and Stability: Fused heterocycles (e.g., 16a) display exceptional thermal stability (>340°C) due to extended conjugation and rigid planar structures .

Synthetic Routes: Ethoxymethyleneamino intermediates (e.g., 15a, 15b) are precursors to triazolopyrimidines, highlighting the role of substituents in directing reactivity toward complex heterocycles . Hydrazine-mediated cyclization (e.g., 17a) demonstrates the versatility of pyrazole derivatives in generating bioactive scaffolds .

Biological Activity

Ethyl 5-amino-1-(1,3-dimethyl-4-nitropyrazol-5-yl)pyrazole-4-carboxylate (CAS No. 519056-62-3) is a compound that belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C11H14N6O4 |

| Molar Mass | 294.27 g/mol |

| Melting Point | 173 °C |

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The nitro group in its structure may participate in redox reactions, influencing the compound's overall activity and enhancing its binding affinity to specific targets.

Biological Activities

- Antimicrobial Activity : Pyrazole derivatives have been reported to exhibit significant antibacterial and antifungal properties. This compound has shown potential against various pathogenic bacteria and fungi, making it a candidate for further exploration in antimicrobial therapy .

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This compound may similarly exhibit anti-inflammatory properties through COX inhibition or other related pathways .

- Anticancer Potential : Some studies suggest that pyrazole-based compounds can induce apoptosis in cancer cells. The specific mechanisms include the modulation of signaling pathways involved in cell survival and proliferation .

- Hypoglycemic Activity : Preliminary studies have indicated that certain pyrazole derivatives can activate PPAR-γ (Peroxisome Proliferator-Activated Receptor gamma), which plays a crucial role in glucose metabolism and insulin sensitivity. This compound may thus have potential applications in managing diabetes .

Case Studies and Research Findings

Research conducted on related pyrazole compounds has provided insights into their biological activities:

- A study published in the Journal of Medicinal Chemistry highlighted the synthesis of aminopyrazole derivatives with potent JNK3 inhibitory activity, demonstrating structural modifications that enhance biological efficacy .

- Another investigation focused on the anti-inflammatory effects of substituted pyrazoles, showcasing their ability to inhibit COX enzymes effectively .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-amino-1-(1,3-dimethyl-4-nitropyrazol-5-yl)pyrazole-4-carboxylate?

Methodological Answer: The compound can be synthesized via refluxing precursors in ethanol with acid catalysts. For example, a similar pyrazole derivative was prepared by refluxing 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid with phosphoric acid (H₃PO₄) in ethanol for 5 hours, followed by slow evaporation to yield crystals (73.68% yield) . Optimization involves adjusting reaction time, catalyst concentration, and solvent ratios.

Table 1: Synthesis Conditions for Pyrazole Derivatives

| Precursor | Catalyst | Solvent | Time | Yield | Ref |

|---|---|---|---|---|---|

| Pyrazole-4-carboxylic acid | H₃PO₄ | Ethanol | 5 h | 73.68% |

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- X-ray crystallography is critical for structural elucidation. For example, intramolecular N–H⋯O hydrogen bonds and intermolecular N–H⋯N/O interactions in pyrazole derivatives were resolved using SHELX refinement and visualized via ORTEP .

- NMR and IR spectroscopy identify functional groups (e.g., amino, nitro, ester). Hydrogen bonding networks are confirmed through crystallographic data .

Advanced Research Questions

Q. How do substituents influence hydrogen bonding and crystal packing in this compound?

Methodological Answer: Substituents like nitro and dimethyl groups induce torsional angles and planar deviations, affecting intermolecular interactions. For instance, in a related compound, the nitro group twisted by 37.98° relative to the pyrazole ring to form intramolecular N–H⋯O bonds, stabilizing planar structures . Crystal packing analysis (e.g., using SHELXL and WinGX ) reveals one-dimensional tapes linked via N–H⋯N/O interactions.

Table 2: Crystallographic Parameters for a Related Pyrazole Derivative

| Parameter | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Space Group | Ref |

|---|---|---|---|---|---|---|---|---|

| Value | 5.36 | 8.62 | 13.16 | 77.73 | 82.93 | 86.72 | P1 (triclinic) |

Q. How can structural validation address discrepancies in anisotropic displacement parameters during refinement?

Methodological Answer: Discrepancies arise from thermal motion or disorder. Use SHELXL for refinement and tools like PLATON for validation. For example, freely refining H-atom coordinates (as in ) improves accuracy. Cross-validate with density functional theory (DFT) calculations to reconcile geometric deviations .

Q. What strategies optimize reaction yields for pyrazole-4-carboxylate derivatives?

Methodological Answer:

Q. How do computational methods complement experimental data in analyzing electronic effects?

Methodological Answer: Pair crystallographic data (e.g., bond lengths/angles ) with DFT calculations to study substituent effects on electron distribution. For example, nitro groups increase electron-withdrawing effects, altering charge density at the pyrazole ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.